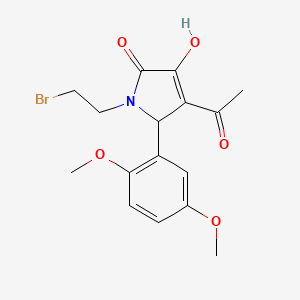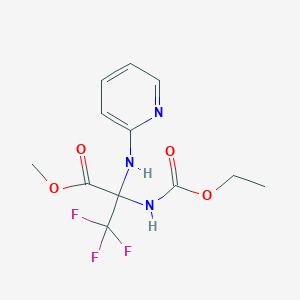![molecular formula C28H32FN3O3 B11050567 1-Benzyl-3-[1'-(4-fluorobenzoyl)-4,4'-bipiperidin-1-YL]pyrrolidine-2,5-dione](/img/structure/B11050567.png)
1-Benzyl-3-[1'-(4-fluorobenzoyl)-4,4'-bipiperidin-1-YL]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C28H26FN3O3. This compound is part of the pyrrolidine-2,5-dione family, which is known for its versatile applications in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl chloride, 4-fluorobenzoyl chloride, and various catalysts to facilitate the reaction . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorobenzoyl groups using reagents like sodium hydride or sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione can be compared with other similar compounds in the pyrrolidine-2,5-dione family:
1-Benzyl-3-(4-fluorophenylamino)-pyrrolidine-2,5-dione: Similar in structure but with different substituents, leading to variations in biological activity.
1-Benzyl-3-pyrrolidinol: A related compound with a hydroxyl group, used as a calcium antagonist.
1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene): Another derivative with distinct functional groups, affecting its chemical properties and applications.
These comparisons highlight the uniqueness of 1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione in terms of its specific substituents and resulting biological activities.
Properties
Molecular Formula |
C28H32FN3O3 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
1-benzyl-3-[4-[1-(4-fluorobenzoyl)piperidin-4-yl]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H32FN3O3/c29-24-8-6-23(7-9-24)27(34)31-16-12-22(13-17-31)21-10-14-30(15-11-21)25-18-26(33)32(28(25)35)19-20-4-2-1-3-5-20/h1-9,21-22,25H,10-19H2 |
InChI Key |
HWUBTXFEGSIJDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C4CC(=O)N(C4=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B11050495.png)
![1-{[4-Fluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B11050502.png)

![1,4-dimethyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11050510.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050526.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11050527.png)
![2-Quinolinecarboxamide, N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B11050533.png)
![methyl 3-(3-bromo-4-fluorophenyl)-3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11050537.png)
![2-{Acetyl[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate](/img/structure/B11050549.png)
![3-(Prop-2-en-1-yl)-1-[(trimethylpyrazol-4-yl)methyl]thiourea](/img/structure/B11050556.png)
![2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11050558.png)


